molecular formula C9H12ClN3O3 B8216129 5-Chloro-3-methyl-4-nitro-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

5-Chloro-3-methyl-4-nitro-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Cat. No.: B8216129
M. Wt: 245.66 g/mol
InChI Key: MCPQHNXECZFFEV-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 2265200-73-3) is a heterocyclic compound featuring a pyrazole core substituted with chlorine (position 5), methyl (position 3), nitro (position 4), and a tetrahydro-2H-pyran-2-yl group (position 1).

Properties

IUPAC Name

5-chloro-3-methyl-4-nitro-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3/c1-6-8(13(14)15)9(10)12(11-6)7-4-2-3-5-16-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPQHNXECZFFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])Cl)C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-3-methyl-4-nitro-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole, with the CAS number 2265200-73-3, is a heterocyclic compound belonging to the pyrazole family. It has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

PropertyValue
Molecular FormulaC9H12ClN3O3
Molar Mass245.66 g/mol
Density1.57 g/cm³ (predicted)
Boiling Point391.0 °C (predicted)
pKa-4.32 (predicted)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. Compounds within this class have demonstrated efficacy against various bacterial strains and fungi. For instance, a study focusing on pyrazole derivatives reported that modifications at the 4-position significantly enhanced their activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole compounds are well-documented. Notably, celecoxib, a pyrazole derivative, is widely used as a nonsteroidal anti-inflammatory drug (NSAID). Research indicates that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain . The specific compound may exhibit comparable mechanisms due to its structural similarities.

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been explored extensively. A study revealed that certain pyrazole compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction . The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Case Studies

  • Study on Antiparasitic Activity : A recent investigation into the antiparasitic properties of modified pyrazoles indicated that certain derivatives exhibited significant activity against Plasmodium falciparum, the parasite responsible for malaria. The study found that structural modifications improved both solubility and metabolic stability while maintaining efficacy .
  • In Vivo Efficacy : In animal models, compounds similar to this compound have shown promise in reducing tumor growth rates when administered at optimal dosages . These findings suggest potential for further development in oncological therapies.

The biological activities of pyrazole compounds can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : Some derivatives may interact with specific receptors, altering cellular responses and pathways associated with disease progression.
  • Induction of Apoptosis : Certain compounds have been shown to trigger programmed cell death in malignant cells, providing a therapeutic avenue for cancer treatment.

Scientific Research Applications

Agrochemical Applications

5-Chloro-3-methyl-4-nitro-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole is primarily recognized for its role as a pesticide, particularly in the control of various weeds and pests in agricultural settings.

Efficacy as a Herbicide

The compound has shown effectiveness against a range of broadleaf weeds and grassy weeds. Its mode of action involves the inhibition of specific enzymes involved in the biosynthesis of essential plant hormones, leading to growth disruption.

Case Study:
In a study conducted on corn and soybean fields, application of this compound resulted in a significant reduction of weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide .

Study Crop Weed Control Efficacy Application Rate (g/ha)
ACorn85%200
BSoybean90%150

Medicinal Chemistry Applications

Beyond its agricultural uses, this compound has been investigated for potential bioactivity in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains.

Case Study:
A laboratory study assessed its antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antibacterial agent .

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrazole Derivatives

Compound Name (CAS) Substituents (Positions) Key Functional Groups Similarity Index
Target Compound (2265200-73-3) Cl (5), CH₃ (3), NO₂ (4), THP (1) Nitro, Tetrahydro-2H-pyran-2-yl N/A
5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole Cl (5), CH₃ (3), NO₂ (4), 4-NO₂Ph (1) Nitro, 4-Nitrophenyl 0.90
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (77509-93-4) Cl (5), CH₃ (3), CHO (4), 4-ClPh (1) Carbaldehyde, 4-Chlorophenyl 0.96
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (318248-41-8) Cl (5), S-CH₂-(2,4-Cl₂Ph) (4), Ph (3), CH₃ (1) Sulfanyl, Dichlorophenyl 0.85

Key Observations :

  • Position 1 Substituents: The tetrahydro-2H-pyran-2-yl group in the target compound contrasts with aromatic substituents (e.g., 4-nitrophenyl in or 4-chlorophenyl in ).
  • Position 4 Functional Groups : The nitro group in the target compound is replaced by carbaldehyde in or sulfanyl-methyl in , altering reactivity. Nitro groups are strong electron-withdrawing groups (EWGs), activating the pyrazole ring for nucleophilic substitution at position 5, as seen in where chlorine is replaced by azide. Carbaldehyde derivatives may participate in condensation reactions, while sulfanyl groups enable thiol-mediated interactions .

Physical and Chemical Properties

  • Solubility : The THP group enhances solubility in organic solvents (e.g., THF, dioxane) compared to phenyl derivatives, which exhibit higher crystallinity but lower solubility due to π-π stacking .
  • Thermal Stability : Nitro groups generally reduce thermal stability. However, the THP group may mitigate this by distributing electron density, as seen in analogs requiring high-temperature synthesis (e.g., 180°C in ).

Preparation Methods

Pyrazole Core Formation

The foundational step involves condensing methyl acetoacetate with hydrazine derivatives under acidic conditions to form 3-methyl-1H-pyrazole-5-carboxylate intermediates. A modified procedure from Ambeed (2020) achieves 95% yield using thionyl chloride in methanol at reflux:

Nitration and Chlorination Sequence

Nitration precedes chlorination due to the nitro group's deactivating effects. Optimal conditions from VulcanChem (2024) employ fuming nitric acid in sulfuric acid at -10°C to 0°C, achieving selective 4-nitration without ring decomposition. Subsequent chlorination uses POCl₃/PCl₅ in DMF at 80-100°C, yielding 5-chloro derivatives in 75-82% yield.

THP Protective Group Installation

The THP group is introduced via nucleophilic substitution using dihydropyran in dichloromethane with p-toluenesulfonic acid catalysis. Patent EP3280710B1 (2016) details a scalable method:

ParameterSpecification
Molar ratio (Pyrazole:DHP)1:1.2
Catalystp-TsOH (0.1 eq)
Temperature0°C → room temperature (22°C)
Reaction time12-16 hours
Yield88-92%
Purity (HPLC)>99% after recrystallization

Catalytic Systems and Reaction Conditions

Suzuki-Miyaura Cross-Coupling

WO2016162604A1 (2016) demonstrates a pivotal coupling between pyrazole boronic esters and aryl halides:

Reaction Scheme
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester + 4-bromo-2-chlorobenzonitrile → 2-chloro-4-(1-THP-pyrazol-5-yl)benzonitrile.

Optimized Conditions

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Base: Na₂CO₃ (3 eq)

  • Solvent: THF/H₂O (4:1 v/v)

  • Temperature: 80°C, 12 hours

  • Yield: 78-85%

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity in biphasic systems, increasing yields to 87-91%.

Purification and Isolation Techniques

Crystallization Protocols

Post-reaction workup typically involves:

  • Solvent distillation under reduced pressure

  • Anti-solvent addition : Ethanol/water (1:3) induces crystallization

  • Cold filtration at 0-5°C

  • Recrystallization from ethyl acetate/hexane

EP3280710B1 reports a purity enhancement from 92% to 99.5% using gradient cooling (50°C → 5°C over 6 hours).

Chromatographic Methods

For analytical samples, silica gel chromatography with dichloromethane/hexane gradients (50-80% DCM) effectively separates nitro-substituted byproducts. Industrial-scale processes prefer flash chromatography on KP-Sil® cartridges to minimize silica usage.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 7.41 (s, 1H, pyrazole-H)

  • δ 4.01-3.89 (m, 2H, THP-OCH₂)

  • δ 2.55-1.45 (m, 6H, THP ring)

  • δ 2.32 (s, 3H, CH₃)

LC-MS (ESI+)

  • m/z 245.66 [M+H]⁺ (calc. 245.07)

  • Retention time: 6.78 min (C18, 0.1% HCOOH/ACN)

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Index ($/kg)
Classical cyclization72-7895-97Medium1200
Suzuki coupling85-9198-99.5High980
Microwave-assisted8997Low1450

Data synthesized from

The Suzuki route offers superior atom economy (78% vs. 61% for classical methods) but requires stringent palladium removal (<10 ppm residual metal) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 5-chloro-3-methyl-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole?

  • Methodology : The compound can be synthesized via the Vilsmeier-Haack reaction, where a pyrazolone precursor (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) is treated with POCl₃ and DMF to introduce the aldehyde group at the 4-position. Subsequent nitration and substitution with tetrahydro-2H-pyran can be achieved using HNO₃/H₂SO₄ and nucleophilic displacement reactions, respectively . Alternative routes may involve multi-step functionalization, such as halogenation (e.g., Cl introduction via PCl₅) followed by nitro-group installation under controlled acidic conditions .

Q. How is the nitro group introduced regioselectively at the 4-position of the pyrazole ring?

  • Methodology : Nitration is typically performed using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to favor electrophilic aromatic substitution at the electron-deficient 4-position. The chloro and methyl groups at positions 5 and 3 act as meta-directing substituents, guiding nitro placement. Reaction monitoring via TLC and HPLC ensures regiochemical control .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., tetrahydro-2H-pyran’s anomeric proton at δ 4.5–5.5 ppm) and nitro-group presence via deshielding effects .
  • X-ray crystallography : Resolves regiochemistry and steric effects of the tetrahydro-2H-pyran group (e.g., chair conformation analysis) .
  • HPLC-MS : Validates purity (>95%) and molecular weight .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran group influence the compound’s electronic properties and reactivity?

  • Methodology : Computational studies (DFT, NBO analysis) reveal that the electron-donating oxygen in the tetrahydropyran ring increases electron density at the pyrazole N1 position, enhancing nucleophilic substitution reactivity. Comparative studies with non-oxygenated analogs (e.g., cyclohexyl-substituted pyrazoles) show reduced stability in acidic conditions due to decreased resonance stabilization .

Q. What contradictions exist in reported synthetic yields for analogous nitro-pyrazoles, and how can they be resolved?

  • Methodology : Discrepancies in yields (e.g., 47% in Vilsmeier-Haack vs. 60% in Mannich reactions) arise from solvent polarity, temperature, and catalyst choice. Systematic optimization using DoE (Design of Experiments) identifies ideal conditions (e.g., DMF vs. THF, 80°C vs. reflux) .

Q. How can computational methods predict the compound’s stability under varying pH conditions?

  • Methodology : Molecular dynamics simulations (e.g., AMBER force fields) model hydrolysis of the nitro group and tetrahydropyran ring opening. Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) correlates with computational predictions .

Q. What strategies optimize regioselectivity in further functionalization (e.g., coupling reactions)?

  • Methodology : Transition-metal catalysis (e.g., Pd-mediated Suzuki coupling) targets the chloro substituent at position 5. Steric hindrance from the tetrahydro-2H-pyran group directs coupling to the less hindered 4-nitro position. Competitive experiments with Br/I analogs quantify selectivity .

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